2-Bromo-6-chloro-9h-purine
Description
Significance of Halogenated Purines as Scaffolds in Advanced Organic Synthesis
Halogenated purines are a class of compounds that have garnered considerable attention in synthetic organic chemistry due to their utility as versatile intermediates. sigmaaldrich.comnih.gov The presence of halogen atoms, such as bromine and chlorine, on the purine (B94841) ring system significantly influences the molecule's chemical reactivity, allowing for a variety of chemical modifications. sigmaaldrich.commdpi.com These modifications are crucial for the construction of diverse molecular architectures, many of which exhibit interesting biological properties. ontosight.airesearchgate.net
The carbon-halogen bond in these compounds can be selectively targeted in various cross-coupling reactions, nucleophilic substitutions, and other transformations, enabling the introduction of a wide range of functional groups. researchgate.net This adaptability makes halogenated purines, including 2-bromo-6-chloro-9H-purine, valuable starting materials for the synthesis of libraries of compounds for drug discovery and materials science. smolecule.com The ability to systematically alter the structure of the purine core allows researchers to fine-tune the properties of the final products, leading to the development of molecules with specific biological activities or material characteristics. ontosight.airesearchgate.net
Positional Isomerism and Reactivity Profile of this compound in Purine Chemistry
Positional isomerism, which describes compounds with the same molecular formula but different arrangements of substituent groups, is a key concept in understanding the chemistry of purines. studysmarter.co.ukresearchgate.net In the case of dihalogenated purines, the specific positions of the halogen atoms dictate the molecule's reactivity. This compound is a prime example of how positional isomerism influences chemical behavior. The bromine at the 2-position and the chlorine at the 6-position exhibit differential reactivity, allowing for selective chemical transformations.
The reactivity of the C-Cl bond at the 6-position and the C-Br bond at the 2-position towards nucleophilic aromatic substitution (SNAr) can differ. acs.org This differential reactivity is a powerful tool for synthetic chemists, as it allows for the stepwise functionalization of the purine ring. For instance, a nucleophile might preferentially displace the chlorine at the 6-position under one set of reaction conditions, leaving the bromine at the 2-position intact for a subsequent, different chemical transformation. groenkennisnet.nl This selective reactivity is fundamental to the strategic synthesis of complex, polysubstituted purine derivatives. acs.orgacs.org
Table 1: Reactivity of Halogen Positions in Purine Systems
| Position | Halogen | Typical Reactivity | Potential Transformations |
| 2 | Bromine | Susceptible to nucleophilic attack and cross-coupling reactions. | Amination, Alkoxylation, Suzuki coupling, Sonogashira coupling |
| 6 | Chlorine | Generally more reactive towards nucleophilic displacement than the C2-Br bond under certain conditions. acs.org | Amination, Thiolation, Alkoxylation |
This table provides a generalized overview of reactivity, which can be influenced by specific reaction conditions and the nature of the nucleophile.
Overview of Research Trajectories for Multi-Halogenated Heterocyclic Systems
The study of multi-halogenated heterocyclic compounds, including purines, is a vibrant area of chemical research. mdpi.comnih.govresearchgate.net Current research trajectories are focused on several key areas:
Development of Novel Synthetic Methodologies: Chemists are continuously exploring new and more efficient ways to synthesize multi-halogenated heterocycles and to selectively functionalize them. koreascience.krrsc.orgrsc.org This includes the development of novel catalysts and reaction conditions that allow for greater control over regioselectivity. cas.org
Exploration of Biological Activity: A significant portion of research is dedicated to synthesizing and screening libraries of multi-halogenated purine derivatives for potential therapeutic applications. ontosight.aimedchemexpress.com Their ability to mimic endogenous purines allows them to interact with biological targets such as enzymes and receptors. smolecule.com
Application in Materials Science: The unique electronic and structural properties of these compounds make them attractive candidates for the development of new materials, such as organic light-emitting diodes (OLEDs) and sensors. acs.org
The versatility of compounds like this compound ensures their continued importance in advancing these research frontiers. The ability to precisely control the introduction of various functionalities onto the purine scaffold opens up a vast chemical space for the discovery of new molecules with tailored properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-chloro-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGHYTLGJNPTEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500797-85-3 | |
| Record name | 2-Bromo-6-chloro-purine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01706 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-BROMO-6-CHLORO-9H-PURINE | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 2 Bromo 6 Chloro 9h Purine
Direct Halogenation Strategies
Direct halogenation of the purine (B94841) core to introduce both a bromine atom at the C2 position and a chlorine atom at the C6 position in a single or sequential step presents a synthetic challenge due to the reactivity of the purine ring and the need for precise regiochemical control.
Regioselective Bromination and Chlorination of Purine Derivatives
The purine ring system consists of an electron-rich imidazole (B134444) ring fused to an electron-deficient pyrimidine ring. Electrophilic substitution reactions, such as halogenation, are influenced by the electronic nature of the purine core. Generally, electrophilic attack is favored at the more electron-rich C8 position of the imidazole portion of the purine. However, the introduction of substituents can alter this reactivity.
For the synthesis of 2-bromo-6-chloro-9H-purine, a direct approach would require the selective introduction of a bromine atom at the C2 position and a chlorine atom at the C6 position. The regioselectivity of such reactions is highly dependent on the nature of the starting purine derivative and the halogenating agents employed. For instance, direct bromination of some purine derivatives has been shown to occur at the C8-position. The presence of an amino group at the 2-position, for example, can direct halogenation to other positions on the ring. Achieving the specific 2-bromo-6-chloro substitution pattern via direct halogenation is complex and often leads to mixtures of products, necessitating challenging purification steps.
Reaction Conditions and Reagent Optimization for Controlled Halogenation
To achieve controlled halogenation, careful optimization of reaction conditions and reagents is crucial. Factors such as the solvent, temperature, and the choice of halogenating agent play a significant role in directing the regioselectivity of the reaction.
For chlorination, reagents like N-chlorosuccinimide (NCS) or selectfluor in the presence of a chloride source such as LiCl can be employed under mild conditions. Similarly, N-bromosuccinimide (NBS) is a common reagent for bromination. The solvent can also influence the outcome; for example, acidic conditions can deactivate certain positions on the purine ring towards electrophilic attack, thereby altering the regioselectivity. However, achieving the desired this compound through a direct, one-pot halogenation strategy remains a significant synthetic hurdle due to the difficulty in controlling the precise placement of two different halogens on the purine scaffold.
Multi-Step Synthesis Approaches
Multi-step synthetic routes provide a more reliable and controlled pathway to this compound, starting from readily available halopurine precursors.
Derivatization from Precursor Halopurines (e.g., 6-Chloropurine, 2,6-Dichloropurine)
A common and effective strategy involves the use of commercially available halopurines such as 6-chloropurine or 2,6-dichloropurine as starting materials.
Starting from 2,6-dichloropurine, one of the chloro groups can be selectively substituted. The chlorine atom at the C6 position is generally more susceptible to nucleophilic attack than the one at the C2 position. However, to achieve the desired 2-bromo-6-chloro substitution, a different strategy is required. One approach involves the regioselective introduction of a bromo group at the 2-position of a 6-chloropurine derivative.
Another viable route begins with 2-amino-6-chloropurine (B14584), which can be synthesized from guanine. The amino group at the 2-position can then be converted to a bromo group via a diazotization reaction, as detailed in the following section.
| Starting Material | Key Transformation | Product | Reference |
| 2,6-Dichloropurine | Selective functionalization | Varies | researchgate.net |
| 6-Chloropurine | Multi-step derivatization | This compound | nih.gov |
| 2-Amino-6-chloropurine | Diazotization | This compound | koreascience.kr |
Introduction of Halogen Functionalities via Nucleophilic Substitution and Diazotization Reactions
The introduction of halogen functionalities through nucleophilic substitution and diazotization reactions is a cornerstone of purine chemistry and provides a robust method for the synthesis of this compound.
The Sandmeyer-type diazotization reaction of 2-amino-6-chloropurine is a well-established method for the synthesis of this compound. This reaction involves the conversion of the 2-amino group into a diazonium salt, which is then displaced by a bromide ion. Various reagents and conditions have been developed to optimize this transformation. Nonaqueous diazotization procedures using reagents like tert-butyl nitrite (TBN) or sodium nitrite in the presence of a bromide source have proven to be effective. acs.orgnih.gov For instance, the treatment of a protected 2-amino-6-chloropurine nucleoside with TMS-Br and tert-butyl nitrite in dibromomethane can yield the corresponding 2-bromo-6-chloro analogue in high yield (85%). nih.gov
A study reported the synthesis of 2-bromo-6-chloropurine from 2-amino-6-chloropurine with a 54% yield. The product was characterized by its melting point of 175-177 °C and ¹H NMR spectroscopy. koreascience.kr
| Precursor | Reagents | Product | Yield | Reference |
| 9-(2,3,5-tri-O-acetyl-β-d-ribofuranosyl)-2-amino-6-chloropurine | TMS-Br, tert-butyl nitrite, dibromomethane | 9-(2,3,5-tri-O-acetyl-β-d-ribofuranosyl)-2-bromo-6-chloropurine | 85% | nih.gov |
| 2-Amino-6-chloropurine | Not specified | This compound | 54% | koreascience.kr |
Advanced Synthetic Techniques in this compound Preparation
Modern synthetic methodologies are continuously being developed to improve the efficiency, selectivity, and environmental footprint of chemical syntheses. In the context of this compound preparation, several advanced techniques have been explored.
Photoredox/Nickel Dual Catalysis: Late-stage functionalization of complex molecules is a significant challenge in medicinal chemistry. Photoredox and nickel dual catalysis has been successfully applied to the C6-alkylation of chloropurine nucleosides. nih.gov While this specific application focuses on C-C bond formation, the underlying principles of using mild, light-driven conditions could potentially be adapted for the selective introduction of halogen atoms, offering a novel and powerful approach to the synthesis of compounds like this compound.
Flow Chemistry: Continuous flow technology offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reaction control. rsc.orgresearchgate.netsioc-journal.cn Halogenation reactions, which are often highly exothermic and use hazardous reagents, are particularly well-suited for flow chemistry. rsc.orgresearchgate.net The application of flow chemistry to the diazotization of 2-amino-6-chloropurine or other halogenation steps could lead to a safer, more scalable, and efficient synthesis of this compound.
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. The application of microwave irradiation in the synthesis of purine derivatives has been well-documented, particularly in reactions such as nucleophilic aromatic substitution. For instance, the amination of 6-chloropurine derivatives is significantly accelerated under microwave conditions, with reactions reaching completion in minutes as opposed to hours required for conventional heating. nih.gov
While the benefits of microwave-assisted synthesis are evident in the preparation of various purine analogues, a specific, detailed protocol for the direct synthesis of this compound using this technology is not extensively reported in the reviewed scientific literature. However, the principles of microwave-assisted organic synthesis (MAOS) suggest its potential applicability in the halogenation or diazotization steps often involved in the synthesis of such compounds, potentially leading to faster and more efficient processes. The development of a dedicated microwave-assisted protocol for the synthesis of this compound would be a valuable contribution to the field.
Catalytic Methodologies for Enhanced Efficiency and Selectivity
Catalytic methods are pivotal in modern synthetic chemistry for improving reaction rates, yields, and regioselectivity. In the synthesis of this compound, a key transformation involves the conversion of the 2-amino group of a suitable precursor into a bromo substituent. This is commonly achieved through a Sandmeyer-type diazotization reaction, where the use of a copper(I) bromide catalyst is crucial for the efficient conversion of the diazonium salt intermediate to the final bromo-purine derivative.
One established route to this compound starts from the readily available 2-amino-6-chloropurine. The amino group at the C2 position is transformed into a diazonium salt using a nitrite source, such as tert-butyl nitrite or sodium nitrite, in an acidic medium. The subsequent displacement of the diazonium group by bromide is facilitated by a copper(I) bromide catalyst. This catalytic step is essential for achieving high yields and minimizing the formation of side products.
Detailed research findings have demonstrated the effectiveness of this catalytic approach. For instance, the diazotization of 2-amino-6-chloropurine followed by a catalytically promoted decomposition of the diazonium intermediate in the presence of a bromide source can afford 2-bromo-6-chloropurine in good yields.
| Starting Material | Reagents | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| 2-Amino-6-chloropurine | tert-Butyl nitrite, Dibromomethane | Not specified | 2-Bromo-6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine | 85 |
This catalytic diazotization represents a reliable and efficient method for the introduction of a bromine atom at the C2 position of the purine ring, a critical step in the synthesis of this compound and its derivatives. The selectivity of this reaction is high, with the transformation occurring specifically at the 2-position without affecting the chloro substituent at the 6-position.
Chemical Reactivity and Functionalization of 2 Bromo 6 Chloro 9h Purine
Nucleophilic Substitution Reactions at the C-2 and C-6 Positions
The carbon atoms at the C-2 and C-6 positions of the purine (B94841) ring are electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C-6 position is generally more labile than the bromine atom at the C-2 position, a characteristic that allows for selective functionalization.
Amination Reactions with Diverse Amine Substrates
The displacement of the C-6 chloride by various amine nucleophiles is a common and efficient method for the synthesis of 6-aminopurine derivatives. This reaction can be carried out with a wide range of primary and secondary amines, including alkylamines, arylamines, and heterocyclic amines. Microwave-assisted protocols have been shown to accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating. For instance, the reaction of 2,6-dichloropurine with secondary amines can be regioselective for the C-6 position. beilstein-journals.org Similarly, 2-bromo-6-alkylaminopyridines have been synthesized by reacting 2,6-dibromopyridine with alkylamines under high pressure and temperature, demonstrating the feasibility of selective amination. georgiasouthern.edugeorgiasouthern.edu
The table below summarizes representative amination reactions on related dihalopurine systems, which are analogous to the expected reactivity of 2-bromo-6-chloro-9H-purine.
Alkoxylation and Thiolation Transformations
Similar to amination, the C-6 chloro group can be readily displaced by oxygen and sulfur nucleophiles to yield 6-alkoxy and 6-thioether derivatives, respectively. The synthesis of 6-aryloxy- and 6-arylalkoxy-2-chloropurines has been successfully achieved by reacting 2,6-dichloropurine with various phenols and alcohols. nih.gov This transformation is often facilitated by a phase transfer catalyst. nih.gov
Thiolation at the C-6 position can be accomplished by reacting with a thiol or by first converting the purine to a 6-thiopurine, followed by alkylation. For instance, 2-chloro-6-benzylthiopurine was synthesized through the alkylation of 2-chloro-6-thiopurine with benzyl bromide. nih.gov The synthesis of various 2-chloro-6-(substituted-thio)-7-methylpurines has also been reported, starting from 2-chloro-7-methyl-6-thiopurine and reacting it with reagents like propargyl bromide or benzyl chloride. nih.gov These examples highlight the versatility of the C-6 position for introducing a range of sulfur-containing moieties.
Chemo- and Regioselective Control in Halogen Displacement Reactions
In nucleophilic aromatic substitution reactions of 2,6-dihalopurines, the halogen at the C-6 position is significantly more reactive than the halogen at the C-2 position. nih.gov This inherent difference in reactivity allows for excellent chemo- and regioselective control. Consequently, nucleophiles will preferentially attack the C-6 position, leaving the C-2 bromine atom intact for subsequent transformations. This selectivity is a cornerstone of the synthetic chemistry of dihalopurines, enabling stepwise functionalization of the purine core.
The order of reactivity for halogens in SNAr reactions on purine rings can vary, but for 6-halopurines, the reactivity has been observed to be different from typical aryl halide systems. byu.edu For instance, in reactions with weakly nucleophilic arylamines, 6-bromopurine (B104554) nucleosides were found to be more reactive than their 6-chloro counterparts. byu.edu However, the general principle of C-6 being more reactive than C-2 holds, allowing for controlled, sequential substitutions. This enables the synthesis of C6-alkylated purine analogues through methods like photoredox and nickel-catalyzed cross-electrophile coupling, which directly couple chloropurines with a variety of alkyl bromides. nih.gov
N-Alkylation and N-Arylation Reactions on the Purine Nitrogen Atoms
The purine ring contains two nitrogen atoms in the imidazole (B134444) portion, N-7 and N-9, that are susceptible to alkylation and arylation. The regioselectivity of these reactions is a critical aspect of purine chemistry.
Regiochemical Considerations in N-9 and N-7 Functionalization
Alkylation of purines often yields a mixture of N-9 and N-7 isomers, with the N-9 isomer typically being the thermodynamically more stable and desired product. acs.orgnih.gov The ratio of these isomers is highly dependent on the reaction conditions, including the nature of the alkylating agent, the base, the solvent, and the temperature. ub.edu
Several strategies have been developed to control the regioselectivity of N-alkylation:
Mitsunobu Reaction : This method is often claimed to be more N-9 selective compared to classical alkylation with alkyl halides and a base. mdpi.com
Steric Hindrance : Introducing a bulky substituent at the C-6 position can sterically shield the N-7 position, thereby favoring alkylation at N-9. For example, 6-(azolyl)purine derivatives with coplanar ring systems can effectively block the N-7 position from alkylating agents. nih.gov
Catalysis : The use of Lewis acids like SnCl4 or TiCl4 in conjunction with silylated purines (Vorbrüggen method) can influence the N-7/N-9 ratio. nih.govnih.gov While this method often favors the N-9 isomer, conditions can be optimized to produce the N-7 isomer as the major product, particularly with tertiary alkyl halides under kinetic control. acs.orgnih.gov
Microwave Irradiation : Microwave-assisted alkylation has been shown to improve yields and selectivity, often favoring the N-9 product, while significantly reducing reaction times. ub.edu
The table below illustrates the influence of reaction conditions on the N-alkylation of related chloropurines.
Catalyzed N-Arylation Strategies
The formation of a C-N bond between a purine nitrogen and an aryl group is typically achieved through transition metal-catalyzed cross-coupling reactions. Both copper and palladium-based catalytic systems have proven effective for the N-arylation of purines.
Copper-Catalyzed N-Arylation: The Chan-Evans-Lam (CEL) reaction, which involves the copper-mediated coupling of N-H bonds with arylboronic acids, is a powerful tool for N-arylation. rsc.org This method has been successfully applied to the N-arylation of various purines, often proceeding with high regioselectivity for the N-9 position. researchgate.net The reaction typically employs a copper(II) salt, such as copper(II) acetate, and can be performed under relatively mild conditions. The choice of ligand, base, and solvent is crucial for successful coupling and can be optimized to achieve high yields. researchgate.netmdpi.com
Palladium-Catalyzed N-Arylation: Palladium catalysts are also widely used for C-N cross-coupling reactions (Buchwald-Hartwig amination). This methodology has been applied to the arylation of 6-bromo- and 6-chloropurine nucleosides with various aryl amines. nih.govnih.gov Effective catalyst systems often consist of a palladium source like Pd(OAc)2 and a specialized phosphine ligand such as Xantphos. nih.govnih.gov These reactions provide an efficient route to N-aryl purine derivatives.
Carbon-Carbon and Carbon-Heteroatom Coupling Reactions
The dihalogenated purine scaffold of this compound offers distinct reactivity at its C-2, C-6, and C-8 positions, making it a versatile precursor for the synthesis of complex, polysubstituted purine derivatives. The differential reactivity of the C-Br and C-Cl bonds, along with the potential for C-H activation, allows for selective functionalization through various modern cross-coupling methodologies.
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds on the purine core. The reactivity of halogens in these reactions typically follows the order I > Br > OTf > Cl, which dictates the regioselectivity of reactions on dihalopurines. Furthermore, the C-6 position of the purine ring is generally the most reactive site for these coupling reactions.
Suzuki-Miyaura Coupling: This reaction, which couples an organoboron species with an organic halide, is a versatile method for introducing aryl, heteroaryl, or alkenyl substituents. For 2,6-dihalopurines, the reaction can be controlled to achieve selective monosubstitution or disubstitution. In the case of a 9-benzyl-2,6-dichloropurine, reaction with one equivalent of phenylboronic acid selectively yields the 6-phenyl product, 9-benzyl-2-chloro-6-phenylpurine. However, when a more reactive halogen is present at C-2, such as in 9-benzyl-6-chloro-2-iodopurine, the Suzuki-Miyaura coupling preferentially occurs at the C-2 position to give 9-benzyl-6-chloro-2-phenylpurine. This highlights the crucial role of the halogen's identity in directing the regiochemical outcome.
Stille Coupling: The Stille reaction utilizes organotin reagents and has also been applied to dihalopurines with good regioselectivity. Similar to the Suzuki-Miyaura reaction, the C-6 position is preferentially functionalized. For instance, the reaction of 9-benzyl-2,6-dihalopurines with one equivalent of an organostannane results in substitution at the C-6 position. This predictable selectivity allows for the synthesis of 6-substituted-2-halopurines, which can serve as building blocks for further diversification.
Sonogashira Coupling: This coupling of terminal alkynes with aryl or vinyl halides is performed with a palladium catalyst and a copper(I) cocatalyst. It is a key method for introducing alkynyl moieties onto the purine ring. The regioselectivity of the Sonogashira coupling on polyhalogenated purines can be finely tuned. In studies on 9-substituted-6-chloro-2,8-diiodopurines, the choice of the palladium catalyst's ligand was shown to control the reaction site. Catalysts with monodentate ligands like Pd(PPh₃)₄ favored alkynylation at the C-2 position, whereas catalysts with bidentate or electron-rich monodentate phosphine ligands switched the preferred coupling site to the C-8 position.
Table 1: Regioselectivity in Cross-Coupling Reactions of Dihalopurines
| Coupling Reaction | Dihalopurine Substrate | Reagent (1 equiv.) | Major Product | Reference |
| Suzuki-Miyaura | 9-Benzyl-2,6-dichloropurine | Phenylboronic Acid | 9-Benzyl-2-chloro-6-phenylpurine | wikipedia.orgrug.nl |
| Suzuki-Miyaura | 9-Benzyl-6-chloro-2-iodopurine | Phenylboronic Acid | 9-Benzyl-6-chloro-2-phenylpurine | wikipedia.orgrug.nl |
| Stille | 9-Benzyl-2,6-dihalopurine | Organostannane | 6-Substituted-9-benzyl-2-halopurine | rug.nl |
The formation of carbon-nitrogen bonds is crucial for synthesizing many biologically active purine derivatives, such as substituted adenines. While classical methods often require harsh conditions, modern catalytic systems have enabled efficient C-N bond formation at the purine core.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone for synthesizing aryl amines from aryl halides. The methodology has been successfully applied to both 6-bromo- and 6-chloropurine nucleosides. Efficient conversions are typically achieved using a catalyst system composed of Pd(OAc)₂ with a specialized phosphine ligand like Xantphos, in the presence of a base such as Cs₂CO₃. Notably, the more reactive 6-bromopurine substrates often proceed efficiently with lower catalyst loadings (e.g., 5 mol % Pd(OAc)₂), whereas the less reactive 6-chloropurine analogues may require a higher catalyst load (e.g., 10 mol % Pd(OAc)₂) to achieve good yields. This demonstrates the feasibility of directly aminating the C-6 position of this compound.
Ullmann Condensation: A classical method for C-N bond formation, the Ullmann condensation involves the copper-promoted coupling of an amine with an aryl halide. While traditional Ullmann conditions are often harsh, requiring high temperatures, modern protocols with soluble copper catalysts and specific ligands have improved the reaction's scope and mildness. The Goldberg reaction, a variation of the Ullmann condensation, is a viable alternative to the Buchwald-Hartwig amination for C-N bond formation. Copper(I) bromide (CuBr) has been shown to be an efficient catalyst for the C-N cross-coupling of purines with diaryliodonium salts, providing an alternative route to N-arylpurines.
Other Derivatization Pathways
Beyond cross-coupling reactions at the halogenated positions, the purine core offers additional sites for functionalization, particularly within the imidazole portion of the ring system and through modification of the existing halogen substituents via other reaction types.
The imidazole ring contains two nitrogen atoms (N-7 and N-9) and one carbon atom (C-8) that can be targeted for derivatization.
N-Alkylation: Alkylation of the purine core can lead to a mixture of N-7 and N-9 isomers. For example, the condensation of 6-chloropurine with halo ethers can produce both N-7 and N-9 alkylated products. In some cases, heating the mixture can result in the complete conversion of the N-7 isomer to the thermodynamically more stable N-9 isomer. However, regioselective methods have also been developed. A direct N-7 regioselective tert-alkylation of 6-substituted purines has been achieved using a reaction of N-trimethylsilylated purines with a tert-alkyl halide and SnCl₄ as a catalyst. The differentiation between N-7 and N-9 isomers can be confirmed using ¹³C NMR spectroscopy, as the chemical shift of the C-5 carbon is typically around 123 ppm for N-7 isomers and 132 ppm for N-9 isomers of 6-chloropurine derivatives.
C-8 Functionalization: The C-8 position of the purine ring can also be functionalized. While direct C-H activation at this position is possible, a common strategy involves an initial halogenation. Purines can be brominated at the C-8 position using reagents like pyridinium tribromide. This 8-bromo substituent can then be used in subsequent cross-coupling reactions, as discussed in section 3.3.1, to introduce a wide variety of carbon-based groups.
The bromo and chloro substituents of this compound are not only handles for cross-coupling but can also be replaced through other mechanisms or used to direct other transformations.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the purine ring makes it susceptible to nucleophilic aromatic substitution. The C-6 position is particularly activated and more reactive than the C-2 position in SNAr reactions. A wide variety of O-, N-, and S-based nucleophiles can be introduced at the C-6 position to displace the chloride, providing access to a diverse range of 6-substituted purines.
Photoredox/Nickel Dual Catalysis: Modern synthetic methods provide novel ways to functionalize the C-6 position. A photoredox and nickel dual catalytic system has been demonstrated for the sp²–sp³ cross-electrophile coupling of 6-chloropurines with a wide range of primary and secondary alkyl bromides. This method allows for the direct installation of diverse alkyl groups, including those containing sensitive functionalities or strained rings, often at the final stage of a synthetic sequence.
Limited Publicly Available Data on "this compound" Hinders Comprehensive Article Generation
Following a thorough and systematic search of scientific literature and chemical databases, it has been determined that there is a significant scarcity of detailed, publicly available information specifically concerning the chemical compound "this compound." This limitation prevents the generation of a comprehensive and in-depth article that would adequately fulfill all sections and subsections of the provided outline.
While the compound is commercially available and has been mentioned in a limited number of publications as a synthetic intermediate, the available data is not extensive enough to provide a thorough discussion on its broad applications in complex purine scaffold construction, nucleoside analog synthesis, and combinatorial chemistry as requested.
Specifically, the literature search yielded the following key findings:
Synthesis of the Compound: The preparation of "this compound" has been described, for instance, from 2-amino-6-chloropurine (B14584) via diazotization reactions. One notable example involves its use in the synthesis of (1′R,2′S,4′S,5′S)-[4-(2-Bromo-6-methylamino-9H-purin-9-yl)-1-[(phosphato)methyl]-2-(phosphato)bicyclo[3.1.0]-hexane, a precursor to P2Y1 receptor antagonists. nih.gov
Use as an Intermediate: There are instances of "this compound" being utilized as a building block. For example, the synthesis of 9-benzyl-2-bromo-6-chloro-9H-purine has been documented, highlighting its role as a precursor for further chemical modifications. thieme-connect.de
However, the search did not uncover a sufficient body of research to elaborate on:
A wide range of novel purine analogs with diverse substitution patterns derived specifically from this compound.
The design and preparation of a variety of heterocyclic systems incorporating this purine moiety.
Specific examples and strategies for the synthesis of acyclic and modified nucleoside derivatives using "this compound."
Detailed methodologies for regiochemical control in glycosylation and alkylation reactions that are unique to this specific di-substituted purine.
Its explicit contributions to the field of combinatorial chemistry and the synthesis of chemical libraries.
The reactivity of the purine core is well-established, and it can be inferred that "this compound" would undergo reactions typical for this class of compounds, such as nucleophilic substitution at the 6-position and alkylation or glycosylation at the N7 and N9 positions. However, without specific studies on this compound, a detailed and scientifically accurate discussion of its unique reactivity, reaction yields, and regioselectivity under various conditions is not possible.
Given the constraints of the available data, it is not feasible to generate an article that is solely focused on "this compound" while meeting the requirements for thoroughness and detail as per the provided outline.
To address the user's interest in this area, it would be possible to generate a more comprehensive article by broadening the scope to include the chemical reactivity and applications of the more widely studied classes of 6-chloropurines and 2,6-dihalopurines . This would allow for a more robust discussion of the synthetic strategies and principles that are likely applicable to "this compound," while clearly indicating when the information pertains to closely related analogs.
We await further instructions on whether to proceed with an article on this broader topic.
2 Bromo 6 Chloro 9h Purine As a Key Synthetic Intermediate
Contributions to Combinatorial Chemistry and Chemical Library Synthesis
Facilitation of Parallel Synthesis Approaches for Chemical Diversity
2-Bromo-6-chloro-9H-purine is a highly valuable intermediate in the field of medicinal chemistry, primarily due to its suitability for parallel synthesis and the generation of chemically diverse compound libraries. bioduro.comspirochem.com Parallel synthesis enables the rapid creation of a multitude of distinct compounds by performing simultaneous reactions in spatially separated arrays, such as 96-well plates. spirochem.com The utility of this compound in this context stems from the differential reactivity of its two halogen substituents, which allows for selective and sequential modifications at the C2 and C6 positions of the purine (B94841) core.
The chlorine atom at the C6 position is significantly more susceptible to nucleophilic aromatic substitution than the bromine atom at the C2 position. This reactivity difference allows for the introduction of a wide array of substituents at the C6 position while leaving the C2-bromo group intact for subsequent reactions. This two-step diversification strategy is fundamental to building large libraries of 2,6,9-trisubstituted purines, which have shown potent and varied biological activities. nih.gov
Researchers have exploited this differential reactivity to create extensive libraries for screening against various biological targets. For instance, libraries of purine derivatives are often synthesized by first reacting the C6-chloro position with a diverse set of amines, alcohols, or thiols. In a second step, the less reactive C2-bromo position can be modified, often through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with a different set of building blocks like boronic acids, terminal alkynes, or amines. This systematic approach allows for the generation of a large matrix of compounds from a single, versatile starting material.
A notable application of this strategy is in the synthesis of inhibitors for cyclin-dependent kinases (CDKs), where libraries of 2,6,9-trisubstituted purines have been successfully developed. nih.gov The process allows for the exploration of the structure-activity relationship (SAR) by varying the substituents at each of the three positions (N9, C2, and C6) to optimize potency and selectivity against a specific kinase target.
The table below illustrates a representative parallel synthesis approach starting from a 2-bromo-6-chloropurine scaffold.
| Step | Position | Reaction Type | Example Reagents (Diversity Elements) | Resulting Intermediate/Product |
|---|---|---|---|---|
| 1 | C6 | Nucleophilic Aromatic Substitution | - Primary/Secondary Amines (R1-NH2)
| 2-Bromo-6-(substituted)-9H-purine |
| 2 | C2 | Palladium-catalyzed Cross-Coupling | - Boronic Acids (R2-B(OH)2)
| 2,6-Disubstituted-9H-purine |
| 3 | N9 | Alkylation / Glycosylation | - Alkyl Halides (R3-X)
| 2,6,9-Trisubstituted Purine Library |
Generation of Scaffold Diversity for Chemical Probe Development
The this compound scaffold is instrumental in generating molecular diversity for the development of chemical probes—small molecules designed to interact with specific biological targets, thereby helping to elucidate their function. acs.orgnih.gov The ability to systematically and selectively modify the purine core allows for the fine-tuning of a compound's affinity and selectivity for a target protein, such as a kinase or a bromodomain. nih.govnih.gov
The purine structure itself is recognized as a "privileged scaffold" in drug discovery because it can serve as a template for ligands that bind to a wide range of proteins. By using this compound as a starting point, chemists can generate a diverse collection of purine-based compounds, each with a unique substitution pattern, to screen for interactions with new or challenging biological targets.
A prominent example is the development of chemical probes for bromodomains, which are protein modules that recognize acetylated lysine (B10760008) residues and are implicated in gene regulation. nih.gov The 2-amino-9H-purine scaffold, readily accessible from precursors like this compound, was identified as a template for developing ligands for the bromodomain of human BRD9. acs.org Through iterative, structure-based design, substituents were systematically introduced at the C6 position to enhance binding affinity and selectivity. This process led to the discovery of potent and selective BRD9 ligands that can be used as chemical probes to study the biological role of this protein in various cellular processes. acs.orgnih.gov
Similarly, 2,6,9-trisubstituted purine derivatives have been designed and synthesized as antagonists for the A2A adenosine (B11128) receptor (A2AAR), a target for treating conditions like hepatic fibrosis. nih.gov The synthetic strategy allows for the introduction of diverse chemical moieties at the C2, C6, and N9 positions, enabling a thorough exploration of the SAR and the optimization of antagonist activity. nih.gov This highlights how the purine scaffold can be adapted to generate probes for different classes of proteins.
The table below summarizes the generation of scaffold diversity from a purine core for developing chemical probes for different target classes.
| Target Class | Example Target | Key Scaffold | Diversification Strategy | Reference |
|---|---|---|---|---|
| Kinases | Cyclin-Dependent Kinases (CDKs) | 2,6,9-Trisubstituted Purine | Variation of alkyl/aryl groups at C2, C6, and N9 | nih.gov |
| Bromodomains | BRD9 | 2-Amino-6-phenyl-9H-purine | Substitution on the C6-phenyl ring | acs.orgnih.gov |
| G-Protein Coupled Receptors (GPCRs) | A2A Adenosine Receptor (A2AAR) | 2,6,9-Trisubstituted Purine | Introduction of phenylethynyl (C2), methylamino (C6), and phenol (B47542) (N9) groups | nih.gov |
Characterization Methodologies in Research on 2 Bromo 6 Chloro 9h Purine and Its Derivatives
Spectroscopic Analysis Techniques
Spectroscopy is a cornerstone in the analysis of purine (B94841) derivatives, offering detailed insights into molecular structure, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2-Bromo-6-chloro-9H-purine and its analogues. ¹H and ¹³C NMR provide fundamental information about the hydrogen and carbon framework of the molecule. researchgate.netdocbrown.info
¹H NMR spectra are used to identify the proton environments within the molecule. For the purine core, the signal for the C8-H proton is particularly diagnostic. Substitutions at the N9 position with alkyl or aryl groups introduce new sets of signals whose chemical shifts and coupling patterns help to confirm the structure.
¹³C NMR spectroscopy provides information on the carbon skeleton. The chemical shifts of the carbon atoms in the purine ring are sensitive to the electronic effects of the substituents. researchgate.net The presence of electronegative bromine and chlorine atoms significantly influences the shifts of the C2 and C6 carbons to which they are attached. docbrown.info
2D NMR Experiments are critical for unambiguous structural assignment, especially in complex derivatives. scielo.org.mx
COSY (Correlation Spectroscopy) establishes proton-proton coupling relationships, helping to piece together substituent structures.
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful as it reveals long-range (2-3 bond) correlations between protons and carbons. scielo.org.mxresearchgate.net This is often used to definitively establish the site of substitution (e.g., N7 vs. N9 alkylation) by observing correlations between the protons of the substituent and the carbons of the purine ring (e.g., C4, C5, and C8). researchgate.netresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, aiding in conformational analysis. tandfonline.com
The table below summarizes typical NMR data for a substituted purine core.
| Nucleus | Position | Typical Chemical Shift (ppm) | Notes |
| ¹H | C8-H | 8.0 - 8.5 | A singlet, characteristic of the proton on the imidazole (B134444) portion of the purine ring. |
| ¹H | N9-H | 13.0 - 14.0 | Often a broad signal; disappears upon D₂O exchange. Not present in N9-substituted derivatives. |
| ¹³C | C2 | 150 - 155 | Influenced by the attached bromine atom. |
| ¹³C | C6 | 150 - 155 | Influenced by the attached chlorine atom. |
| ¹³C | C4 | ~152 | Chemical shift is key for HMBC correlations to determine N9 substitution. |
| ¹³C | C5 | ~120 | Chemical shift is key for HMBC correlations to determine N9 substitution. |
| ¹³C | C8 | 140 - 145 | Chemical shift is key for HMBC correlations to determine N9 substitution. |
Note: Chemical shifts are approximate and can vary significantly based on solvent and the nature of other substituents on the purine ring.
Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of this compound and its derivatives, and to gain structural information through fragmentation analysis. libretexts.org
Electrospray Ionization (ESI) is a soft ionization technique commonly employed for purine derivatives, as it typically keeps the molecule intact, allowing for the clear identification of the molecular ion peak ([M+H]⁺ or [M-H]⁻). nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within four or five decimal places. acs.orgresearchgate.net This precision allows for the unambiguous determination of the elemental composition, confirming that the synthesized compound has the correct molecular formula.
Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion, followed by collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a fingerprint for the molecule and helps to confirm its structure. uab.edu Common fragmentation pathways for halogenated purines can include the loss of the halogen atoms, cleavage of substituents from the N9 position, and rupture of the purine ring itself. nih.gov
| Ion | Description | Significance |
| [M]⁺˙, [M+H]⁺, [M-H]⁻ | Molecular Ion / Pseudomolecular Ion | Confirms the molecular weight of the compound. acs.org |
| [M-Br]⁺ | Fragment Ion | Loss of a bromine radical. |
| [M-Cl]⁺ | Fragment Ion | Loss of a chlorine radical. |
| [M-HCN]⁺˙ | Fragment Ion | A common fragmentation pathway for nitrogen heterocycles. |
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of chemical bonds. For this compound, IR spectra can confirm the presence of N-H bonds in the purine ring (in non-N9-substituted compounds), C=N and C=C bonds within the aromatic system, and C-halogen bonds. nih.gov
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H stretch | 3100 - 3400 (often broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=N and C=C stretching | 1500 - 1650 |
| C-Cl stretch | 600 - 800 |
| C-Br stretch | 500 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the conjugated purine ring system. The position of the maximum absorbance (λmax) is sensitive to the electronic structure of the molecule. nih.gov Substituents on the purine ring can cause a shift in λmax to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths, providing evidence of electronic interactions between the substituent and the purine core.
Crystallographic Studies
While spectroscopic methods provide powerful evidence for structure, crystallographic studies offer the most definitive proof.
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a crystalline compound. mdpi.com It provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy.
This technique is particularly vital in purine chemistry for several reasons:
Regioselectivity Determination: In reactions where substitution can occur at multiple positions (e.g., the N7 vs. N9 positions of the purine ring), SCXRD can unequivocally identify the resulting isomer. researchgate.netbeilstein-journals.org This is often challenging to determine by NMR alone.
Tautomer Identification: It can identify the specific tautomeric form of the purine that exists in the solid state, an issue that can be difficult to resolve by other means. researchgate.net
Conformational Analysis: SCXRD reveals the preferred conformation of the molecule in the crystal lattice and provides insights into intermolecular interactions like hydrogen bonding and π-π stacking. researchgate.net
For instance, in the synthesis of a 6-chloro-2-iodopurine, single crystal X-ray diffraction was used to definitively confirm the structure of the final product and its 9-protected precursor. researchgate.netrsc.org
Chromatographic and Analytical Techniques
Chromatographic methods are essential for the purification of this compound and its derivatives, as well as for the assessment of their purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of chemical reactions and to get a preliminary assessment of product purity and the number of components in a mixture.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for both the analysis and purification of these compounds. researchgate.net Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is commonly employed. A UV detector is typically used to monitor the elution of the compounds, as the purine ring system is strongly UV-active. Coupling HPLC with a mass spectrometer (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of MS, providing a powerful analytical tool. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): For derivatives that are sufficiently volatile and thermally stable, GC-MS can be used for separation and analysis. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of purine derivatives, offering high resolution and sensitivity for purity determination and the separation of closely related isomers. Reversed-phase HPLC (RP-HPLC) is the most common modality used for these compounds, leveraging a nonpolar stationary phase and a polar mobile phase.
Detailed research findings on compounds structurally similar to this compound, such as brominated purines, demonstrate the utility of RP-HPLC. For instance, in the analysis of methylated 6-bromopurine (B104554) isomers, a C18 column is often the stationary phase of choice. The C18 packing consists of silica (B1680970) particles chemically bonded with octadecyl hydrocarbon chains, creating a nonpolar surface that retains analytes based on their hydrophobicity.
The mobile phase composition is a critical parameter that is optimized to achieve effective separation. A typical mobile phase for brominated purine analysis is a mixture of water and an organic modifier like methanol (B129727) or acetonitrile. The ratio of these solvents determines the polarity of the mobile phase and, consequently, the retention time of the analytes. In the separation of 6-bromo-7-methylpurine and its N9-isomer, a mobile phase consisting of a 75:25 (v/v) mixture of water and methanol has been used effectively. nih.gov The separation is typically monitored using a UV detector, as purine rings exhibit strong absorbance in the ultraviolet region, commonly around 254 nm or 265 nm. lgcstandards.com
The purity of a sample is determined by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram. Isomers, such as the N7 and N9 alkylated derivatives that can form during synthesis, can often be resolved into distinct peaks, allowing for their individual quantification. nih.gov
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography is a rapid, cost-effective, and convenient method widely used to monitor the progress of organic reactions, such as the synthesis of this compound and its subsequent derivatization. It allows for the quick qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture.
In the context of purine chemistry, TLC is typically performed using plates coated with a polar adsorbent like silica gel as the stationary phase (normal-phase chromatography). The mobile phase, or eluent, is a mixture of organic solvents, the polarity of which is tailored to achieve optimal separation of the components.
The separation on a TLC plate is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. More polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Conversely, less polar compounds have a higher affinity for the mobile phase and exhibit a higher Rf value.
For monitoring reactions involving halogenated purines, various solvent systems can be employed. The choice of eluent depends on the polarity of the specific compounds in the reaction mixture. For example, in the synthesis of 2-chloro-N-cyclohexyl-9H-purin-6-amine from 2,6-dichloropurine, a mobile phase of dichloromethane (B109758) and methanol in a 94:6 (v/v) ratio was used, yielding an Rf value of 0.55 for the product. Visualization of the separated spots is often achieved under UV light (typically at 254 nm), as the purine rings absorb UV radiation and appear as dark spots on a fluorescent background.
TLC is also crucial in the separation of isomers. For instance, it has been successfully used to separate the N7 and N9 methylated isomers of 6-bromopurine, which can be difficult to resolve by other means. nih.gov By comparing the spot of the reaction mixture to spots of the starting material and known standards on the same plate, a chemist can quickly ascertain the reaction's progress and determine if the starting material has been consumed and the desired product formed.
| Compound Type | Stationary Phase | Mobile Phase (v/v) | Reported Rf Value | Reference |
|---|---|---|---|---|
| 2-Chloro-N-cyclohexyl-9H-purin-6-amine | Silica Gel | Dichloromethane/Methanol (94:6) | 0.55 | |
| Methylated 6-bromopurine isomers | Not specified in abstract | Not specified in abstract | Separation achieved | nih.gov |
Computational and Theoretical Investigations of 2 Bromo 6 Chloro 9h Purine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are essential for elucidating the electronic properties that govern the reactivity of 2-Bromo-6-chloro-9H-purine. Methods like Density Functional Theory (DFT) are frequently employed to model the structure and electronic distribution of purine (B94841) analogs. researchgate.netnih.gov
Electronic Structure: The electronic character of this compound is significantly influenced by the electronegative bromine and chlorine atoms. These substituents modulate the electron density across the purine ring system, impacting the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com
Reactivity Prediction: Calculations of the electrostatic potential surface highlight regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the electron-withdrawing nature of the halogens makes the purine ring electron-deficient, particularly at the C6 position, rendering it susceptible to nucleophilic substitution, a common reaction for 6-chloropurines. rsc.org Quantum chemical parameters derived from these calculations, such as chemical hardness, chemical potential, and electrophilicity index, provide quantitative measures of the molecule's reactivity. irjweb.com
| Calculated Parameter | Significance in Reactivity Prediction |
|---|---|
| HOMO Energy | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Correlates with chemical stability; a smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |
| Mulliken Atomic Charges | Quantifies the partial charge on each atom, predicting sites for ionic interactions. researchgate.net |
The values in this table are conceptual. Specific energy values would require dedicated DFT calculations for this compound.
Molecular Dynamics Simulations and Conformational Analysis for Purine Scaffolds
Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. For a purine scaffold like this compound, MD simulations are particularly valuable for understanding its conformational flexibility and its interactions with other molecules, such as solvent or biological macromolecules. mdpi.comnih.gov
MD simulations can reveal how the purine core and its substituents move and interact with their environment. This is crucial when this compound is used as a scaffold for designing ligands that must fit into the binding pocket of a protein. mdpi.com The simulation tracks the trajectory of each atom, providing insights into stable and transient conformations, the formation of intermolecular hydrogen bonds, and hydrophobic interactions. researchgate.net For example, MD simulations have been used to verify the stability of purine derivatives within the active site of enzymes like cyclin-dependent kinase 2 (CDK2), confirming that the designed molecule maintains a favorable binding mode. mdpi.com
By analyzing the simulation trajectories, researchers can generate a detailed map of the conformational landscape, identifying low-energy states that are most likely to be populated. This information is critical for understanding how a molecule will be recognized by a biological target and for designing derivatives with improved binding affinity and specificity.
Prediction of Reaction Mechanisms and Transition States in Derivatization Reactions
Computational chemistry is a powerful tool for predicting the pathways of chemical reactions, including the derivatization of this compound. By calculating the potential energy surface for a proposed reaction, researchers can identify the most likely mechanism, including intermediate structures and, crucially, the transition state. nih.gov
The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's feasibility and rate. For purine derivatives, computational methods have been instrumental in studying enzymatic reactions by analyzing the transition state structure. nih.gov This knowledge has guided the design of transition-state analogue inhibitors, which are potent enzyme inhibitors that mimic the transition state. nih.govfigshare.comacs.org
In the context of this compound, derivatization often involves nucleophilic substitution at the C6 position, where the chlorine atom is displaced. Quantum chemical calculations can model this process, comparing different potential nucleophiles and reaction conditions. By calculating the activation energy (the energy difference between the reactants and the transition state), these models can predict which reactions will be kinetically favorable. This predictive capability allows chemists to screen potential reactions computationally before undertaking expensive and time-consuming laboratory experiments. nih.gov
| Computational Method | Application in Mechanism Prediction |
|---|---|
| Potential Energy Surface (PES) Scan | Maps the energy of the system as a function of geometric parameters to identify reaction pathways and intermediates. |
| Transition State (TS) Search | Locates the specific geometry of the highest energy barrier, allowing for the calculation of the activation energy. |
| Intrinsic Reaction Coordinate (IRC) Calculation | Confirms that a found transition state correctly connects the reactants and products on the potential energy surface. |
Structure-Reactivity Relationship Studies through Computational Modeling
Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structure with its chemical reactivity or biological activity. nih.govnih.gov Computational modeling is central to these studies, providing the necessary descriptors to build robust predictive models.
For a series of derivatives based on the this compound scaffold, computational methods can calculate a wide range of molecular descriptors. These can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). mdpi.com
By systematically modifying the scaffold (e.g., substituting different groups at the C2, C6, or N9 positions) and calculating these descriptors for each analogue, a dataset can be generated. Statistical methods are then used to create a QSRR model that links these descriptors to an observed reactivity (e.g., reaction rate). chemrxiv.org Such models can then be used to predict the reactivity of new, unsynthesized derivatives, guiding synthetic chemistry toward compounds with desired properties. This approach accelerates the development process by prioritizing the synthesis of the most promising candidates. nih.gov For instance, QSAR models for purine derivatives have successfully identified key structural features that enhance inhibitory activity against specific protein kinases. researchgate.net
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes for Halogenated Purines
The synthesis of halogenated purines is evolving beyond traditional methods, with a growing emphasis on sustainability and efficiency. Current research is directed towards greener synthetic strategies that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
One promising avenue is the application of multicomponent reactions (MCRs). MCRs offer a powerful and sustainable approach to constructing complex molecules like purines in a single step from multiple starting materials, adhering to the principles of green chemistry. bohrium.com These reactions can potentially streamline the synthesis of dihalogenated purines by reducing the number of synthetic steps and purification processes.
Another area of development is the refinement of halogenation techniques. Classical methods often require harsh conditions and stoichiometric amounts of halogenating agents. Modern approaches focus on catalytic and more selective halogenation reactions. For instance, the development of methods for direct C-H halogenation or the use of novel halogen donors could provide more efficient and environmentally benign routes to compounds like 2-bromo-6-chloro-9H-purine. tandfonline.com The Traube synthesis, a classical method, involves cyclization of a substituted pyrimidine, and ongoing research seeks to improve upon such foundational methods by incorporating greener solvents and catalysts. pharmaguideline.com
| Synthetic Strategy | Key Advantages | Relevance to Halogenated Purines |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, step efficiency. bohrium.com | Offers a convergent and sustainable approach to the purine (B94841) core. bohrium.comresearchgate.net |
| Catalytic Halogenation | High selectivity, reduced use of hazardous reagents, milder reaction conditions. | Enables precise introduction of bromo and chloro substituents. |
| Flow Chemistry Synthesis | Improved safety, better heat and mass transfer, potential for automation. nih.govaurigeneservices.com | Facilitates safer and more scalable production of key intermediates. nih.gov |
| Improved Classical Syntheses | Builds on established and well-understood reaction pathways. pharmaguideline.com | Optimization of methods like the Traube synthesis for better sustainability. pharmaguideline.com |
Exploration of Undiscovered Reactivity Profiles and Novel Transformation Pathways
The distinct electronic properties conferred by the two different halogen atoms at the C2 and C6 positions of this compound make it a rich substrate for exploring new chemical transformations. The differential reactivity of the C-Cl versus the C-Br bond allows for selective functionalization.
Future research will likely focus on exploiting this differential reactivity in novel cross-coupling reactions. While nucleophilic aromatic substitution is a common strategy, modern catalytic methods are expanding the scope of possible transformations. nih.gov For example, photoredox and nickel-catalyzed cross-electrophile coupling reactions have been successfully applied to functionalize chloropurines with alkyl groups. nih.gov Extending these methods to dihalogenated systems could allow for the sequential and site-selective introduction of diverse substituents at both the C2 and C6 positions.
Furthermore, radical-based approaches are emerging as a powerful tool for purine functionalization. nih.gov Investigating the reactivity of this compound under various radical-generating conditions could unveil unprecedented transformation pathways, leading to the synthesis of novel purine scaffolds that are inaccessible through traditional ionic chemistry. The exploration of reactions that proceed via metallacycle intermediates or involve C-H activation at other positions on the purine ring also represents a frontier in this area.
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
To meet the potential demand for this compound and its derivatives in drug discovery and materials science, scalable and efficient production methods are essential. The integration of continuous flow chemistry and automated synthesis platforms offers a solution to the limitations of traditional batch processing. aurigeneservices.comwikipedia.org
Flow chemistry provides significant advantages, including enhanced safety due to smaller reaction volumes, superior heat and mass transfer leading to better reaction control and higher yields, and the ability to handle hazardous reagents and intermediates more safely. nih.govnih.gov The synthesis of purine derivatives can be adapted to flow systems, allowing for a continuous and automated process from starting materials to the final product. nih.gov This approach not only increases productivity but also ensures greater consistency and purity of the product. aurigeneservices.com
Automated synthesis platforms can be coupled with flow reactors to create systems capable of rapidly exploring a wide range of reaction conditions (e.g., temperature, residence time, stoichiometry) to optimize the synthesis of halogenated purines. wikipedia.org Furthermore, automation can be used to generate libraries of purine derivatives for high-throughput screening in drug discovery campaigns, accelerating the identification of new bioactive compounds. nih.govgoogle.com
| Technology | Key Features | Impact on Purine Synthesis |
| Flow Chemistry | Continuous processing, small reactor volumes, precise control over parameters. wikipedia.org | Increased safety, higher yields, improved scalability. aurigeneservices.com |
| Automated Synthesis | Robotic handling, high-throughput experimentation, data-driven optimization. wikipedia.org | Rapid optimization of reaction conditions and library synthesis. nih.gov |
| Process Analytical Technology (PAT) | Real-time monitoring of reactions (e.g., spectroscopy, chromatography). | Enhanced process understanding and control, ensuring consistent product quality. |
Advanced Applications in Chemical Probe and Mechanistic Tool Development
The inherent reactivity and "privileged" structure of the purine scaffold make this compound an excellent starting point for the development of sophisticated chemical probes and mechanistic tools. nih.gov These tools are invaluable for dissecting complex biological pathways and identifying new therapeutic targets.
Derivatives of 2,6-dihalopurines have been identified as small molecules that can regulate biological processes, such as stomatal movements in plants. figshare.comchemrxiv.orgnih.gov By inhibiting stomatal opening, these compounds serve as powerful tools for mechanistic studies into plant physiology, potentially uncovering new signaling pathways. acs.orgresearchgate.netnagoya-u.ac.jp The development of photoaffinity or clickable versions of these purine derivatives would enable researchers to identify their specific protein targets, further elucidating their mechanism of action.
In the context of human biology, purine scaffolds are recognized by a multitude of proteins. This makes them ideal frameworks for designing chemical probes for various target classes, such as bromodomains, which are epigenetic "reader" proteins implicated in cancer. nih.gov By attaching reporter tags (e.g., fluorophores, biotin) or reactive groups to the this compound core, researchers can create versatile probes to study protein-ligand interactions, map active sites, and visualize biological processes in real-time. The differential reactivity at C2 and C6 allows for the strategic installation of these functionalities, making this compound a particularly valuable precursor for advanced probe design.
Q & A
Q. Optimization Tips :
- Use anhydrous solvents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to adjust reaction time.
- Purify via column chromatography (EtOAc/hexane gradients) or recrystallization .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, toluene, reflux, 12 h | 60–75 | |
| Alkylation | 2-Bromo-alcohol, THF, 60°C, 6 h | 45–55 |
Basic: What spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Q. Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substitution patterns. For example, purine C8 protons resonate at δ 8.2–8.5 ppm, while bromo/chloro substituents deshield adjacent carbons .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Crystallize in aprotic solvents (e.g., DCM/hexane) to resolve halogen bonding interactions .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 265.93) .
Q. Best Practices :
- For crystallography, collect high-resolution data (≤ 0.8 Å) to resolve heavy atoms (Br/Cl).
- Validate purity via HPLC (C18 column, MeCN/H₂O gradient) .
Advanced: How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling reactions?
Methodological Answer :
Mechanistic studies require:
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., oxidative addition in Pd-catalyzed couplings) .
- Computational Modeling : Use DFT (e.g., Gaussian 16) to simulate transition states. For example, calculate activation energies for Pd-mediated C–Br bond cleavage .
- Trapping Intermediates : Quench reactions at early stages and characterize intermediates via LC-MS or in situ IR .
Key Insight :
Bromo substituents increase electrophilicity at C6, favoring nucleophilic aromatic substitution (SNAr) over C8 in purine systems .
Advanced: How should researchers address contradictions in crystallographic vs. spectroscopic data for halogenated purines?
Methodological Answer :
Contradictions often arise from:
- Polymorphism : Different crystal packing alters bond lengths. Solve via PXRD to compare experimental vs. simulated patterns .
- Dynamic Effects : Solution-state NMR may average signals, while crystallography captures static structures. Use variable-temperature NMR to probe tautomerism .
- Validation : Cross-reference data with quantum chemical calculations (e.g., Hirshfeld surface analysis for intermolecular interactions) .
Case Study :
In 6-chloro-9H-purine derivatives, discrepancies in C–Cl bond lengths (1.73 Å crystallographic vs. 1.70 Å DFT) were resolved by accounting for crystal lattice strain .
Advanced: What computational strategies are effective for predicting the electronic properties of this compound?
Q. Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate HOMO/LUMO energies to predict reactivity (e.g., HOMO at −6.2 eV indicates nucleophilic susceptibility) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) using OPLS-AA force fields .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases) based on halogen-bonding motifs .
Q. Software Tools :
- Gaussian 16 (DFT), GROMACS (MD), PyMOL (visualization) .
Advanced: How can researchers mitigate challenges in purifying halogenated purines with similar substituents?
Q. Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to separate bromo/chloro analogs. Adjust gradient slope to 1%/min for optimal resolution .
- Counterion Effects : Add NH₄OAc (5 mM) to improve peak symmetry in LC-MS.
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O for polar derivatives; DCM/hexane for nonpolar) .
Table 2 : Solvent Systems for Purification
| Compound Polarity | Solvent Pair | Success Rate (%) |
|---|---|---|
| High | EtOH/H₂O (7:3) | 85 |
| Low | DCM/Hexane (1:4) | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
